molecular formula C11H13N3O3 B1530549 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1301214-65-2

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Cat. No.: B1530549
CAS No.: 1301214-65-2
M. Wt: 235.24 g/mol
InChI Key: OMHWRPXRSLOMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is a heterocyclic compound that features both a nitro group and a piperidine moiety attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the piperidine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Biochemical Analysis

Biochemical Properties

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the piperidine ring may facilitate binding to specific protein targets, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the nitro group in this compound can undergo reduction, leading to the generation of reactive species that can modify proteins and nucleic acids. These modifications can alter the function and stability of the target molecules, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of various metabolites. These metabolic processes can influence the levels of key metabolites and the overall metabolic flux within cells. Additionally, this compound may affect the activity of enzymes involved in detoxification and oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can affect its stability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine typically involves the nitration of 2-[(piperidin-1-yl)carbonyl]pyridine. This can be achieved through the following steps:

    Nitration Reaction: The starting material, 2-[(piperidin-1-yl)carbonyl]pyridine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification methods may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine moiety.

    Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(Piperidin-1-yl)carbonyl]pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine: The reduced form of the nitro compound, with different reactivity and potential biological activity.

    Piperidine: A simpler structure without the pyridine ring, used as a precursor in various chemical syntheses.

Uniqueness

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is unique due to the combination of the nitro group and the piperidine moiety attached to the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5-nitropyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHWRPXRSLOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 5-nitropyridine-2-carboxylate (182 g, 1 mol) was refluxed in piperidine (250 mL) for 1 hour. The reaction mixture was concentrated in vacuo to give crude 5-nitro-2-(piperidin-1-ylcarbonyl)pyridine, which was used for the next stage without additional purification.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Reactant of Route 6
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.